molecular formula C17H19Cl2N3O2 B5400794 2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine

2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine

Cat. No.: B5400794
M. Wt: 368.3 g/mol
InChI Key: BJVMMSPCAXRIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In

Mechanism of Action

2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine inhibits GSK-3 by binding to the ATP-binding site of the enzyme and preventing its phosphorylation of downstream substrates. This leads to a reduction in the activity of GSK-3 and downstream signaling pathways, which can have a variety of effects depending on the specific cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and disease model. For example, in cancer cells, this compound has been shown to reduce cell proliferation and induce apoptosis, while in neuronal cells, this compound has been shown to promote neurite outgrowth and synaptic plasticity. In addition, this compound has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine is its specificity for GSK-3, which allows for the investigation of the specific role of GSK-3 in various cellular processes and diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental contexts. In addition, the use of this compound may be limited by its potential off-target effects, which can vary depending on the specific experimental conditions.

Future Directions

There are many potential future directions for the use of 2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine in scientific research. One area of focus is the investigation of the role of GSK-3 in cancer progression and metastasis, and the development of GSK-3 inhibitors as potential cancer therapeutics. Another area of focus is the investigation of the role of GSK-3 in neurodegenerative diseases such as Alzheimer's disease, and the development of GSK-3 inhibitors as potential treatments for these diseases. Finally, there is potential for the use of this compound in the study of other diseases and cellular processes where GSK-3 plays a role, such as diabetes and inflammation.

Synthesis Methods

2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine can be synthesized through a multi-step process, starting with 3,4-dichlorophenylacetic acid and 1H-imidazole-1-carboxaldehyde. The intermediate product is then reacted with morpholine and 4-(2-bromoethyl)butyric acid to produce this compound. The final product is purified using column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine has been widely used in scientific research to investigate the role of GSK-3 in various cellular processes and diseases. For example, this compound has been shown to inhibit GSK-3 activity in cancer cells, leading to reduced cell proliferation and increased apoptosis. In addition, this compound has been used to study the role of GSK-3 in neuronal development and function, and to investigate the potential therapeutic effects of GSK-3 inhibition in Alzheimer's disease.

Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-imidazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c18-14-4-3-13(10-15(14)19)16-11-22(8-9-24-16)17(23)2-1-6-21-7-5-20-12-21/h3-5,7,10,12,16H,1-2,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVMMSPCAXRIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCN2C=CN=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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